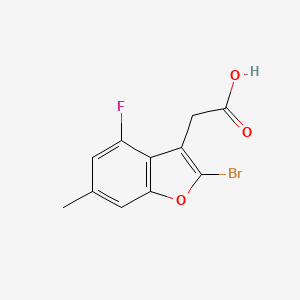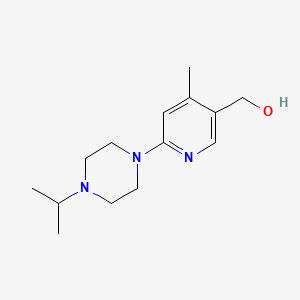
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol is a chemical entity that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with an isopropyl group, a pyridine ring with a methyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol typically involves multiple steps. One common method includes the reaction of 4-methyl-3-pyridinemethanol with 4-isopropylpiperazine under specific conditions. The reaction is often carried out in a solvent such as 1,4-dioxane and requires the presence of a base like sodium tert-butoxide. The mixture is stirred at elevated temperatures, around 90°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the pyridine ring to a piperidine ring.
Substitution: The hydrogen atoms on the piperazine or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-methyl-3-pyridinecarboxylic acid, while reduction can produce 4-methylpiperidine derivatives.
Scientific Research Applications
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to active sites, while the methanol group can form hydrogen bonds, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)-3-pyridinemethanol
- (4-Isopropylpiperazin-1-yl)-3-pyridinemethanol
- (4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
Uniqueness
The uniqueness of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isopropyl and methanol groups provides distinct properties that can be leveraged in various applications .
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3 |
InChI Key |
XPCGOICVBQILRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CO)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


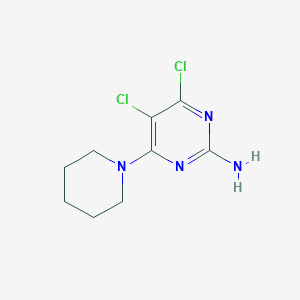
![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)
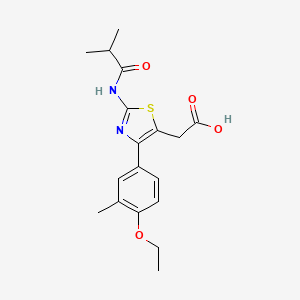
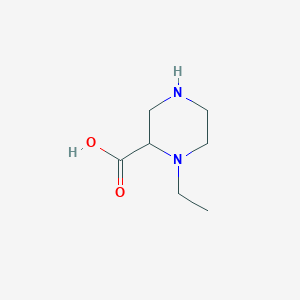

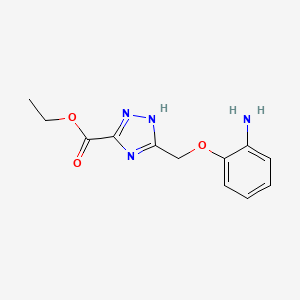
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
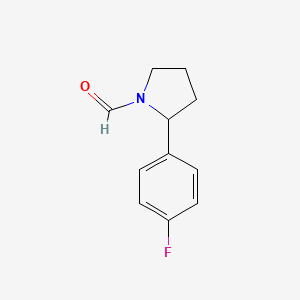
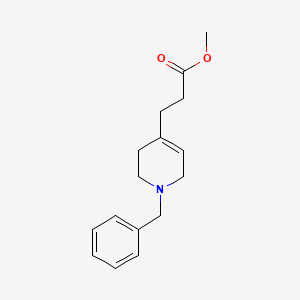

![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
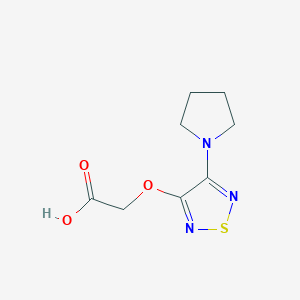
![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
